Isotopic Differentiation via Mass Shift: Enabling Analyte Discrimination by LC-MS
17:0-14:1 PG-d5 incorporates five deuterium atoms (d5) at the glycerol backbone (positions 1,1,2,3,3), producing a +5 Da mass shift relative to the unlabeled 17:0-14:1 PG analyte. This isotopic separation permits complete discrimination between the internal standard and endogenous species in the mass spectrometer, enabling reliable peak integration and quantification that is unattainable with non-deuterated analogs . The 5-Da shift exceeds the 2–3 Da threshold required for baseline resolution from the natural M+2 isotopologue envelope, preventing signal overlap artifacts .
| Evidence Dimension | Mass shift (ΔDa) between internal standard and endogenous analyte |
|---|---|
| Target Compound Data | +5 Da (five deuterium atoms) |
| Comparator Or Baseline | Unlabeled 17:0-14:1 PG: 0 Da mass shift |
| Quantified Difference | +5 Da isotopic separation |
| Conditions | High-resolution LC-MS analysis; isotopic labeling at glycerol backbone (d5) |
Why This Matters
Adequate isotopic mass separation prevents signal crosstalk between internal standard and endogenous analyte, a prerequisite for accurate absolute quantification.
